

Comprehensive Analytical Characterization of 2-(4-methyl-5-thiazolyl)benzotrile

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Compound of Interest

Compound Name: 2-(4-methyl-5-thiazolyl)Benzotrile

Cat. No.: B13925279

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Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Content Type: Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Physicochemical Rationale

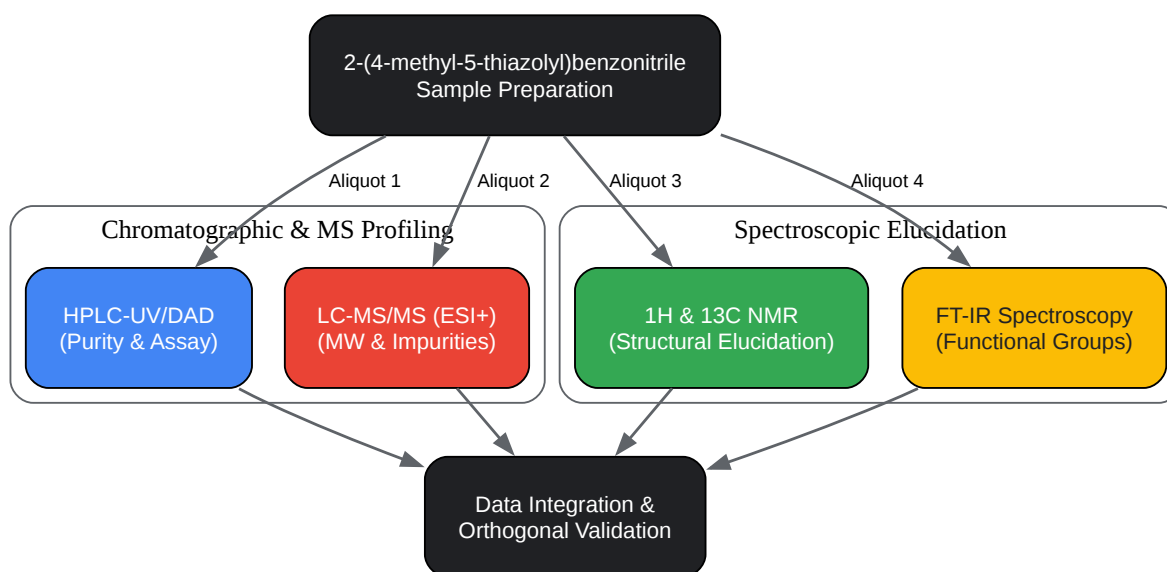
The compound **2-(4-methyl-5-thiazolyl)benzotrile** (CAS: 1286260-91-0) represents a critical structural motif in medicinal chemistry, combining a rigid benzotrile core with a substituted thiazole heterocycle. Thiazole derivatives are prevalent scaffolds in biologically active agents, necessitating rigorous, cross-validated analytical methods to ensure purity, structural integrity, and batch-to-batch consistency[1],[2].

As a Senior Application Scientist, I have designed this guide not merely as a list of instructions, but as a self-validating analytical system. The methods below leverage orthogonal techniques: chromatographic separation (HPLC) for purity, mass spectrometry (LC-MS/MS) for molecular weight confirmation, and spectroscopic techniques (NMR, FT-IR) for precise atomic-level structural elucidation[3].

The Causality of Method Design

- **pH Control in Chromatography:** The thiazole ring contains a weakly basic nitrogen atom. At neutral pH, it exists in a state of partial ionization, which leads to severe peak tailing on silica-based stationary phases due to secondary interactions with residual silanols. By acidifying the mobile phase with 0.1% formic acid, we force the nitrogen into a fully protonated state, ensuring sharp, symmetrical peaks[1].
- **Detection Wavelength:** The extensive π -conjugation between the benzonitrile ring and the thiazole system provides a strong, distinct chromophore, making UV detection at 254 nm highly sensitive and reliable[4].

Multi-Modal Analytical Workflow



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Multi-modal analytical workflow for the comprehensive characterization of thiazole derivatives.

Step-by-Step Experimental Protocols

Protocol A: RP-HPLC-UV/DAD for Purity and Assay

This method is designed to separate the active compound from process-related impurities and degradation products, adhering to ICH Q2(R1) validation guidelines[5].

1. Reagents & Materials:

- Stationary Phase: C18 reverse-phase column (250 mm × 4.6 mm, 5 μm particle size)[4].
- Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).
- Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).
- Diluent: 50:50 Water:Acetonitrile.

2. Instrument Parameters:

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C (stabilizes retention times against ambient fluctuations).
- Detection: UV at 254 nm.
- Injection Volume: 10 μL.
- Gradient Program:
 - 0–2 min: 10% B
 - 2–15 min: Linear ramp to 90% B
 - 15–20 min: Hold at 90% B
 - 20–21 min: Return to 10% B
 - 21–25 min: Re-equilibration.

3. Self-Validating System Suitability Test (SST): Before analyzing unknown samples, inject a 100 μg/mL standard solution five times. The system is only validated for use if:

- Relative Standard Deviation (%RSD) of peak area is ≤ 2.0%[4].
- Tailing factor (Tf) is ≤ 1.5.

- Theoretical plates (N) > 2000[5].

Protocol B: LC-MS/MS for Molecular Weight Confirmation

Mass spectrometry provides unequivocal identification of the molecular ion and structural fragments[1].

1. Ionization Strategy: Electrospray Ionization in positive mode (ESI+) is selected because the basic thiazole nitrogen readily accepts a proton in the acidic mobile phase, forming a stable $[M+H]^+$ ion[1].

2. Procedure:

- Sample Prep: Dilute the sample to 1 $\mu\text{g/mL}$ in the diluent.
- MS Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C, and desolvation gas flow at 600 L/hr.
- Acquisition: Perform a full MS scan from m/z 100 to 500. The expected exact mass of **2-(4-methyl-5-thiazolyl)benzotrile** ($\text{C}_{11}\text{H}_8\text{N}_2\text{S}$) is 200.04 Da. Look for the protonated precursor ion at m/z 201.05.

Protocol C: NMR and FT-IR for Structural Elucidation

While chromatography proves purity, spectroscopy proves identity.

1. Nuclear Magnetic Resonance (NMR):

- Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d_6 or CDCl_3 . DMSO- d_6 is preferred for thiazole derivatives due to excellent solubility and locking stability[3],[2].
- Acquisition: Record ^1H NMR at 400 or 500 MHz and ^{13}C NMR at 100 or 125 MHz.
- Diagnostic Rationale: The C2 position of the thiazole ring in this specific isomer is unsubstituted. This solitary proton is highly deshielded by the adjacent nitrogen and sulfur atoms, appearing as a distinct singlet far downfield ($\sim 8.9\text{--}9.2$ ppm)[2].

2. Fourier-Transform Infrared Spectroscopy (ATR-FTIR):

- Preparation: Place 2–3 mg of the neat solid powder directly onto the diamond crystal of the ATR-FTIR spectrometer.
- Diagnostic Rationale: ATR eliminates the need for KBr pellet pressing, preventing moisture artifacts. The nitrile ($-C\equiv N$) group is an exceptional diagnostic marker because it produces a sharp, distinct stretching band at $\sim 2220\text{ cm}^{-1}$, a region where almost no other functional groups absorb^[3].

Quantitative Data Summary

To facilitate rapid data interpretation, the expected analytical signatures for **2-(4-methyl-5-thiazolyl)benzotrile** are consolidated below.

Table 1: Summary of Expected Analytical Signatures

Analytical Technique	Parameter / Feature	Expected Value / Signature	Diagnostic Significance
HPLC-UV	Retention Time (Rt)	~8.5 - 10.5 min (Gradient dependent)	Confirms purity; separates related benzonitrile impurities.
LC-MS (ESI+)	[M+H] ⁺ Ion	m/z 201.05	Confirms the exact molecular weight of the intact molecule.
¹ H NMR	Thiazole C2-H	Singlet, δ ~8.9 - 9.2 ppm	Confirms the unsubstituted C2 position of the thiazole ring.
¹ H NMR	Thiazole C4- CH ₃	Singlet, δ ~2.4 - 2.6 ppm	Confirms the presence of the methyl group on the heterocycle.
¹³ C NMR	Nitrile Carbon (-C≡N)	δ ~117 ppm	Validates the presence of the cyano group.
FT-IR	Nitrile Stretch	Sharp band at ~2220 cm ⁻¹	Orthogonal, physical confirmation of the cyano functional group.
FT-IR	C=N Stretch (Thiazole)	Band at ~1600 - 1620 cm ⁻¹	Confirms the heterocyclic ring system.

References

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- [2]New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. MDPI. [2](#)
- [5]Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets. PubMed Central (PMC). [5](#)

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